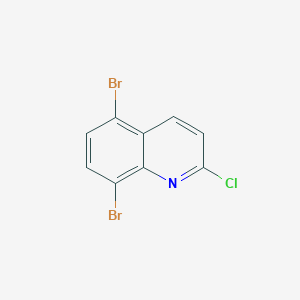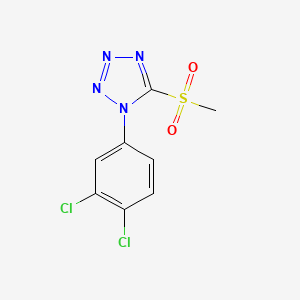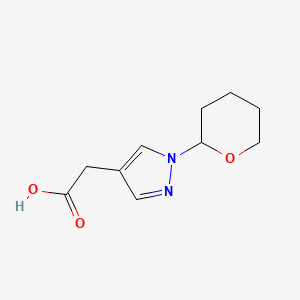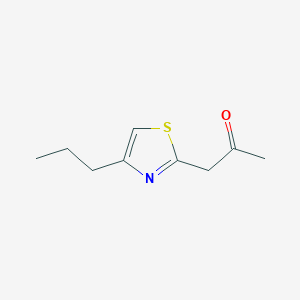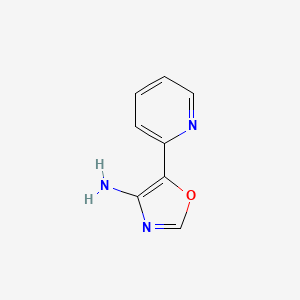![molecular formula C8H10N2O2S B13667889 Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate is a heterocyclic compound that combines the structural elements of pyrazole and thiazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antibacterial, and antifungal properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate typically involves the annulation of the pyrazole ring to the thiazine ring. One common method starts with commercially available pyrazole derivatives, which undergo a series of steps including alkylation, cyclization, and deprotection to yield the desired compound . The reaction conditions often involve the use of protecting groups and specific reagents to control the regioselectivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as an anticancer, antibacterial, and antifungal agent.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for the survival of cancer cells or bacteria . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
Uniqueness
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate is unique due to its specific combination of pyrazole and thiazine rings, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit higher specificity and potency in certain biological assays .
Propriétés
Formule moléculaire |
C8H10N2O2S |
|---|---|
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)6-4-9-10-2-3-13-5-7(6)10/h4H,2-3,5H2,1H3 |
Clé InChI |
CKTPBJBBZFYBFS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2CSCCN2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



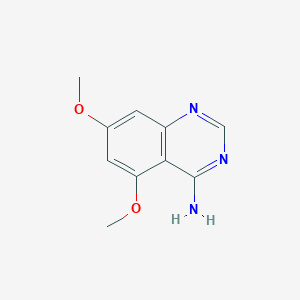
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

![7-Bromo-2-chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13667835.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropan-1-one](/img/structure/B13667836.png)

